
三环烯
概述
科学研究应用
Tricyclene has a wide range of scientific research applications, including:
Chemistry: Tricyclene is used as a precursor for synthesizing other complex organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Tricyclene is being explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and biofuels.
安全和危害
未来方向
Tricyclene holds potential for the development of medicinal and fuel applications . It is a valuable product that naturally occurs in the essential oils of a number of plant species . It was reported that plant essential oils rich in tricyclene have antioxidant , antitumor , and antimicrobial properties. The candidate genes encoding GGPS, (-)-alpha/beta-pinene, tricyclene synthase, ABC transporters, non-specific lipid-transfer protein-like protein, phosphomethylpyrimidine synthase, ERFs and pathogen responses may play important roles in regulating the yield of oleoresin .
作用机制
三环烯的作用机制涉及它与生物系统中特定的分子靶点和途径相互作用。三环烯通过与酶和受体结合发挥作用,从而调节其活性。 三环烯作用中涉及的精确分子靶点和途径仍在研究中,但据信它会影响各种生化过程,包括细胞信号传导和代谢 .
类似化合物:
- α-蒎烯
- β-蒎烯
- 莰烯
- 柠檬烯
比较: 三环烯在这些化合物中是独特的,因为它具有三环结构,赋予其独特的化学和物理性质。与α-蒎烯和β-蒎烯是双环单萜不同,三环烯的三环结构在某些化学反应中提供了更大的稳定性和反应性。 此外,三环烯独特的结构使其成为特定工业和医药应用的宝贵化合物 .
生化分析
Biochemical Properties
Tricyclene plays a significant role in biochemical reactions, particularly in the biosynthesis of other terpenoids. It interacts with enzymes such as geranyl diphosphate synthase and tricyclene synthase . Geranyl diphosphate synthase catalyzes the formation of geranyl diphosphate, which is then converted to tricyclene by tricyclene synthase . These interactions are crucial for the production of tricyclene and its derivatives.
Cellular Effects
Tricyclene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of other terpenoids, thereby modulating the metabolic flux within the cell . Additionally, tricyclene can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of tricyclene involves its binding interactions with specific biomolecules. Tricyclene binds to the active sites of enzymes such as tricyclene synthase, facilitating the conversion of geranyl diphosphate to tricyclene . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent production of tricyclene. Additionally, tricyclene may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tricyclene can change over time due to its stability and degradation. Studies have shown that tricyclene is relatively stable under specific conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to tricyclene has been observed to influence cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tricyclene vary with different dosages in animal models. At low doses, tricyclene has been shown to have beneficial effects on cellular function and metabolism . At high doses, tricyclene can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which tricyclene exerts its optimal effects.
Metabolic Pathways
Tricyclene is involved in several metabolic pathways, including the mevalonate pathway and the biosynthesis of other terpenoids . It interacts with enzymes such as geranyl diphosphate synthase and tricyclene synthase, which are essential for its production and conversion . Tricyclene can also affect metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, tricyclene is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of tricyclene across cellular membranes and its localization within specific cellular compartments. The distribution of tricyclene can influence its activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
Tricyclene is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide tricyclene to its appropriate cellular destinations. The subcellular localization of tricyclene can affect its activity and function, as well as its interactions with other biomolecules.
准备方法
合成路线和反应条件: 三环烯可以通过在大肠杆菌中引入异源甲羟戊酸途径以及巨杉松脂烯二磷酸合酶和烟草三环烯合酶来合成 . 初始的30℃摇瓶发酵产生了0.060毫克/升的三环烯效价。 通过增加三环烯合酶编码基因的拷贝数并优化N端区域的截断,效价显着提高至47.671毫克/升 .
工业生产方法: 三环烯的工业生产涉及使用基因工程微生物,例如大肠杆菌,以生产高产量的该化合物。 该过程包括优化发酵条件,例如温度和基因表达水平,以最大限度地提高三环烯的产量 .
化学反应分析
反应类型: 三环烯会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其在特定应用中的性能至关重要。
常用试剂和条件:
氧化: 三环烯可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。
还原: 三环烯的还原可以在钯催化剂存在下使用氢气实现。
取代: 涉及三环烯的取代反应通常在受控条件下使用卤素或其他亲电试剂。
主要产物: 从这些反应中形成的主要产物包括三环烯的各种氧化、还原和取代衍生物,这些衍生物可用于不同的工业和医药应用。
4. 科研应用
三环烯具有广泛的科研应用,包括:
化学: 三环烯用作合成其他复杂有机化合物的先驱。
生物学: 它被研究用于其潜在的抗菌和抗真菌特性。
医学: 三环烯正在被探索用于开发新的药物。
工业: 该化合物用于生产香料、香精和生物燃料.
相似化合物的比较
- α-Pinene
- β-Pinene
- Camphene
- Limonene
Comparison: Tricyclene is unique among these compounds due to its tricyclic structure, which imparts distinct chemical and physical properties. Unlike α-pinene and β-pinene, which are bicyclic monoterpenes, tricyclene’s tricyclic structure provides greater stability and reactivity in certain chemical reactions. Additionally, tricyclene’s unique structure makes it a valuable compound for specific industrial and medicinal applications .
属性
IUPAC Name |
1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYUSWBLVXTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C1(C3C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858714 | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 153.00 °C. @ 760.00 mm Hg | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-32-7 | |
| Record name | Tricyclene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICYCLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 - 68 °C | |
| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tricyclene?
A1: Tricyclene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: How is tricyclene produced synthetically?
A3: Tricyclene can be produced through the catalytic isomerization of α-pinene. [] This process often utilizes catalysts such as chromia-alumina or various alumina catalysts with varying acid strengths. [, ]
Q3: How does the acid strength of the catalyst influence the isomerization of α-pinene to tricyclene?
A4: Stronger acid sites on the catalyst generally favor the formation of monocyclic byproducts during the isomerization of α-pinene. This results in a lower selectivity ratio of bi- and tricyclic products, including tricyclene. [] Conversely, weaker acid sites are favorable for maximizing tricyclene production. []
Q4: What other catalysts have been explored for the transformation of camphene to tricyclene?
A5: Researchers have investigated various aluminophosphate-based molecular sieves for this catalytic transformation, including AlPO4-5, AlPO4-11, SAPO-5, SAPO-11, and others. [] The selectivity towards tricyclene is again influenced by the acidity and space velocity used in the reaction. []
Q5: Can tricyclene be used as a solvent in the production of air-filled polymeric microcapsules?
A6: While tricyclene has been investigated as a solvent for encapsulating biodegradable polyesters in the production of air-filled polymeric microcapsules, its high melting point (>30°C) presents challenges for industrial production. [, ]
Q6: How are tricyclene and other terpenes typically analyzed in complex mixtures like plant extracts?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating, identifying, and quantifying tricyclene and other terpenes in complex mixtures. [, , , , , , ]
Q7: What is the role of solid-phase microextraction (SPME) in analyzing tricyclene?
A9: SPME serves as a sample preparation technique for concentrating volatile compounds like tricyclene from a sample matrix (e.g., plant material) before GC-MS analysis. [, ] This pre-concentration step enhances the detection sensitivity and allows for the identification of trace components.
Q8: Are there any known applications of tricyclene that leverage its potential biocompatibility or biodegradability?
A10: While the provided research articles don't directly explore tricyclene's biocompatibility or biodegradability, its use as a potential solvent in the production of air-filled polymeric microcapsules suggests investigations into its interaction with biological systems. [, ] Further research is needed to fully understand its behavior in these contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
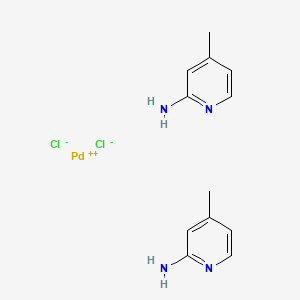

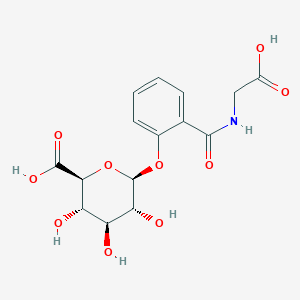
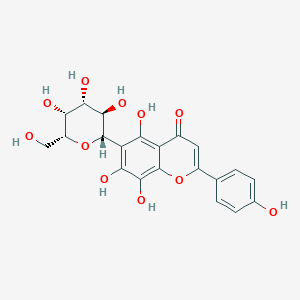
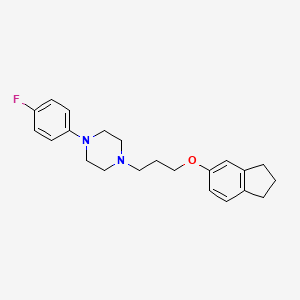
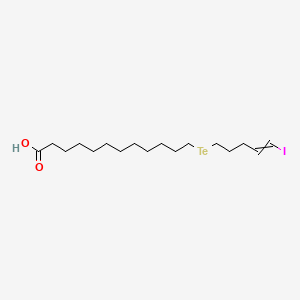
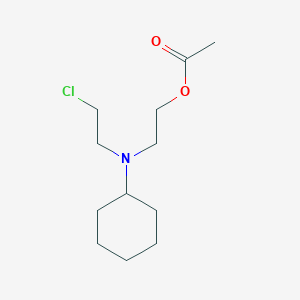

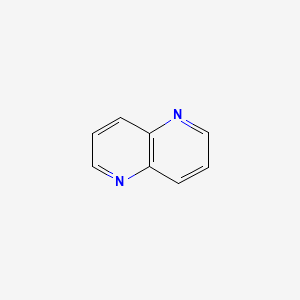



![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)
![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)
